molecular formula C11H11N3O2S B14897640 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14897640
M. Wt: 249.29 g/mol
InChI Key: TZUPLIWXZLALMU-UHFFFAOYSA-N
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Description

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a pyridazine core substituted with a carboxamide group at position 3 and a thiophen-2-yl ethyl moiety at position 1.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-oxo-N-(1-thiophen-2-ylethyl)-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-7(9-3-2-6-17-9)12-11(16)8-4-5-10(15)14-13-8/h2-7H,1H3,(H,12,16)(H,14,15)

InChI Key

TZUPLIWXZLALMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of thiophene derivatives with pyridazine precursors under controlled conditions. One common method includes the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with ethyl acetoacetate to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can be contextualized by comparing it to analogous dihydropyridazine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Dihydropyridazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Reference
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide C₁₁H₁₂N₃O₂S 268.30 Thiophen-2-yl ethyl, carboxamide Sulfur-containing heterocycle; flexible ethyl linker N/A
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide C₁₂H₁₁N₅O₂ 273.25 Benzylidene hydrazide Planar hydrazide group; potential for hydrogen bonding
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate C₆H₆N₂O₂·H₂O 156.13 Carbaldehyde group Aldehyde functionality; hydrated crystal structure
1-[(4-Fluorophenyl)methyl]-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide C₁₅H₁₆FN₃O₂ 289.30 4-Fluorophenylmethyl, isopropyl carboxamide Fluorine-enhanced lipophilicity; rigid aromatic substituent

Key Findings and Analysis

Fluorine, being electronegative, may enhance metabolic stability but reduce π-π stacking capacity. The benzylidene hydrazide substituent in the compound from provides a planar, conjugated system that could stabilize crystal packing or enhance intermolecular hydrogen bonding.

Impact of Functional Groups :

  • The carboxamide group in the target compound and BK45464 offers hydrogen-bonding sites, which are critical for biological target engagement. In contrast, the carbohydrazide group in may form additional hydrogen bonds but could exhibit reduced stability under acidic conditions.
  • The carbaldehyde group in is highly reactive, making it a precursor for further synthetic modifications but less suitable for direct therapeutic use.

Crystallographic and Structural Insights: The monohydrate structure in highlights the role of water molecules in stabilizing the crystal lattice, a feature absent in the anhydrous carboxamide derivatives. Software tools like SHELX and WinGX are critical for resolving such structural details.

Biological Activity

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, as well as its mechanisms of action based on available research findings.

  • Molecular Formula : C19_{19}H18_{18}N2_2O3_3S
  • Molecular Weight : 354.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various derivatives related to the dihydropyridazine structure. For instance, compounds similar to 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide have demonstrated significant activity against a range of bacterial pathogens.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Derivative 4a0.220.25Bactericidal
Derivative 5a0.300.35Bactericidal
Derivative 7b0.150.20Bactericidal

These compounds showed inhibition zones ranging from 15 to 30 mm against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential mechanism for treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that derivatives of dihydropyridazine exhibit anticancer properties through various pathways:

  • Mechanism : Induction of apoptosis in cancer cells.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

A study reported IC50_{50} values ranging from 10 to 20 µM for these compounds against the aforementioned cell lines, indicating a promising profile for further development .

Case Studies

  • In Vitro Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial effects of several derivatives including those related to the target compound. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, with synergistic effects observed when combined with standard antibiotics like Ciprofloxacin .
  • Anticancer Evaluation : In a recent investigation, the compound was tested against various cancer cell lines. The results showed significant cytotoxicity with mechanisms involving cell cycle arrest and apoptosis induction .

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